molecular formula C10H8BrClFN3 B13171878 6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine

6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine

Cat. No.: B13171878
M. Wt: 304.54 g/mol
InChI Key: ZBADIFHDMXUNDM-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine is a synthetic organic compound with the molecular formula C10H8BrClFN3 and a molecular weight of 304.55 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a quinoline ring, along with a methyl group on the nitrogen atom at position 4. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine typically involves multi-step organic reactions. One common approach includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable quinoline derivative.

    Methylation: The methyl group is introduced at the nitrogen atom at position 4 through methylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine is unique due to the specific combination of halogen atoms and the methyl group on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C10H8BrClFN3

Molecular Weight

304.54 g/mol

IUPAC Name

6-bromo-5-chloro-8-fluoro-4-N-methylquinoline-3,4-diamine

InChI

InChI=1S/C10H8BrClFN3/c1-15-10-6(14)3-16-9-5(13)2-4(11)8(12)7(9)10/h2-3H,14H2,1H3,(H,15,16)

InChI Key

ZBADIFHDMXUNDM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=C(C=C(C2=NC=C1N)F)Br)Cl

Origin of Product

United States

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